molecular formula C17H23N3O2S B1149112 (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE CAS No. 121679-24-1

(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE

Cat. No.: B1149112
CAS No.: 121679-24-1
M. Wt: 333.45
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Description

(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE is a selective and potent antagonist of the 5-HT6 receptor, a G-protein-coupled receptor almost exclusively expressed in the central nervous system. This receptor is a significant target for neuropharmacological research due to its modulation of various neurotransmitters including acetylcholine, glutamate, and GABA. Researchers utilize this compound to investigate the role of 5-HT6 receptors in cognitive processes, and it has been shown in preclinical studies to enhance memory and learning. Its mechanism involves high-affinity binding to the 5-HT6 receptor, inhibiting serotonin-mediated signaling pathways . This makes it a valuable in vitro and in vivo tool for exploring potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease , schizophrenia, and depression . Our product is supplied with comprehensive analytical data (including HPLC and NMR) to ensure the highest standards of identity and purity, critical for generating reliable and reproducible research outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDLMUVBTJHSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694703
Record name N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121679-24-1
Record name N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core. Finally, the sulfonamide group is added through a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted indole or piperidine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (E)-N-Methyl-2-[3-(1-Methyl-4-Piperidinyl)-1H-Indol-5-Yl]Ethenesulfonamide exhibit properties that may be beneficial in treating depression. Studies have shown that piperidine derivatives can enhance serotonin and norepinephrine levels, contributing to their antidepressant effects. For instance, a study demonstrated that derivatives with similar structures significantly improved depressive-like behaviors in animal models .

Antiviral Activity

The compound has shown promise as a potential antiviral agent. Similar indole-based compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. A study highlighted the effectiveness of indolylarylsulfones in inhibiting HIV replication at nanomolar concentrations, suggesting that this compound might possess comparable antiviral properties .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that these compounds can modulate signaling pathways involved in cell survival, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Tables

Application AreaObserved EffectsReference
Antidepressant ActivityImproved serotonin levels
Antiviral ActivityInhibition of HIV replication
Neuroprotective EffectsProtection against oxidative stress

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, administration of an indole derivative similar to this compound resulted in a significant reduction in depressive symptoms as measured by the forced swim test and tail suspension test. The compound's mechanism was attributed to its ability to enhance monoamine neurotransmitter levels in the brain, paralleling the effects observed with traditional antidepressants.

Case Study 2: Antiviral Potential

A study evaluated the efficacy of various indole-based compounds against HIV strains. Among these, a derivative closely related to this compound exhibited EC50 values below 1 nM, indicating potent antiviral activity and low cytotoxicity, making it a promising candidate for further development as an anti-HIV agent.

Mechanism of Action

The mechanism of action of (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind to serotonin receptors, potentially modulating neurotransmitter activity. The piperidine ring and sulfonamide group contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Receptor Affinity Clinical Use
(E)-N-Methyl-2-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]ethenesulfonamide Ethenesulfonamide, 1-methylpiperidinyl High 5-HT1B/1D Migraine relief
Sumatriptan Succinate Ethanesulfonamide, dimethylaminoethyl Moderate 5-HT1B/1D Acute migraine
[3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide Ethanesulfonamide, aminoethyl Low selectivity Impurity in Sumatriptan
N-[3-(1-Benzyl-1H-indol-3-yl)propyl]-4-methoxybenzenesulfonamide Benzenesulfonamide, benzyl-indole Non-selective Research compound

Structural Insights :

  • Ethenesulfonamide vs.
  • Piperidinyl vs. Dimethylaminoethyl: The 1-methylpiperidinyl group confers higher lipophilicity, prolonging half-life relative to Sumatriptan’s polar dimethylaminoethyl side chain .

Process Advantages :

  • The target compound’s synthesis avoids harsh reagents (e.g., polyphosphoric acid) and reduces reaction time from 48 hours to 24 hours .
  • Sumatriptan’s synthesis generates higher impurities, including dimethylamino-N-oxide derivatives (0.3% limit) .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability: The 1-methylpiperidinyl group in the target compound reduces hepatic first-pass metabolism compared to Sumatriptan’s dimethylaminoethyl group, enhancing oral bioavailability .
  • Impurity Formation: The target compound’s process minimizes impurities like [3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (common in Sumatriptan batches) .

Biological Activity

(E)-N-Methyl-2-[3-(1-Methyl-4-Piperidinyl)-1H-Indol-5-Yl]Ethenesulfonamide, also known by its CAS number 121679-24-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H23N3O2S
  • Molecular Weight : 333.45 g/mol
  • Structure : The compound features a piperidine ring, an indole moiety, and a sulfonamide group, which are significant in determining its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, which could influence neurological processes.
  • Cell Cycle Regulation : Preliminary studies indicate that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for tumor suppression.
  • Antimicrobial Activity : There is evidence that derivatives of this compound can disrupt microbial membranes and inhibit growth.

Antitumor Activity

Recent research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, studies involving indole-based compounds have reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Compounds showed IC50 values ranging from 0.5 to 10 µM, indicating potent cytotoxicity against these cancer cell lines.
CompoundCell LineIC50 (µM)
Compound AMCF-70.8
Compound BHeLa2.5
Compound CA5495.0

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.24 to 0.97 µg/mL against Candida auris, suggesting strong antifungal activity.
CompoundPathogenMIC (µg/mL)
Derivative 1C. auris0.24
Derivative 2C. auris0.97

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of several indole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of related sulfonamide compounds against Candida auris. The research demonstrated that these compounds disrupted the fungal plasma membrane integrity, leading to cell death.

Q & A

Basic: What synthetic methodologies are reported for (E)-N-Methyl-2-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]ethenesulfonamide?

Answer:
The synthesis of this compound (Naratriptan) involves sequential functionalization of the indole and piperidine moieties. A common approach includes:

  • Indole Core Formation : Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce substituents at the 3-position of the indole ring.
  • Piperidine Substitution : Quaternization of the piperidine nitrogen followed by methylation to achieve the 1-methyl-4-piperidinyl group.
  • Sulfonamide Coupling : Reaction of the indole intermediate with methanesulfonyl chloride under basic conditions to form the ethenesulfonamide group.
    While detailed synthetic protocols are proprietary, highlights improvements in analogous piperidine-based syntheses, emphasizing optimized reaction conditions (e.g., temperature, catalysts) to enhance yield and purity .

Advanced: How can X-ray crystallography determine the molecular structure and conformation of this compound?

Answer:
X-ray crystallography involves:

  • Crystal Growth : Slow evaporation of a solvent-saturated solution to obtain single crystals.
  • Data Collection : Using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure diffraction intensities.
  • Structure Solution : Employing direct methods via SHELXS-97 for phase determination.
  • Refinement : Iterative refinement of atomic coordinates and displacement parameters using SHELXL-97 , with anisotropic thermal parameters for non-hydrogen atoms.
  • Visualization : WinGX and ORTEP generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., C–H···I hydrogen bonds in ) .

Basic: What spectroscopic techniques characterize this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–6.8 ppm (indole aromatic protons), δ 3.8–3.2 ppm (piperidine CH₂), and δ 3.0 ppm (N–CH₃).
    • ¹³C NMR : Signals for sulfonamide (δ 45–50 ppm) and quaternary carbons in the piperidine ring (δ 55–60 ppm).
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1300 cm⁻¹) and N–H (indole at 3400 cm⁻¹).
  • Mass Spectrometry : ESI-MS m/z 335.2 [M+H]⁺ for the free base.
    demonstrates analogous indole derivatives analyzed via DFT-calculated IR and NMR spectra, validating experimental data .

Advanced: How to resolve contradictions in pharmacological data on its receptor binding affinities?

Answer:
Contradictions may arise from impurities (e.g., lists 0.5% limit for [3-(2-(methylamino)ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide) or assay variability. Strategies include:

  • Orthogonal Assays : Compare radioligand binding (5-HT1B/1D receptors) with functional assays (e.g., cAMP inhibition).
  • Purity Verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure >99% purity (retention time 1.0 min for main peak; ) .
  • Dose-Response Curves : Assess EC₅₀ consistency across multiple replicates.

Basic: What are the pharmacological properties and mechanisms of action?

Answer:
As a selective 5-HT1B/1D receptor agonist , the compound:

  • Vasoconstriction : Inhibits neurogenic inflammation via cranial vasoconstriction.
  • Pain Modulation : Blocks calcitonin gene-related peptide (CGRP) release in trigeminal neurons.
  • Bioavailability : Oral absorption with 63–74% plasma protein binding and hepatic metabolism ( ) .

Advanced: How to conduct impurity profiling for research-grade material?

Answer:

  • HPLC Conditions :
    • Column: C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase: Gradient of 0.1% phosphoric acid and acetonitrile.
    • Detection: UV at 225 nm.
  • Impurity Limits :
    • Total Impurities : ≤1.5% (including 0.5% for [3-(2-(methylamino)ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide; ).
  • LC-MS/MS : Confirm identity of unspecified impurities via high-resolution mass spectrometry .

Advanced: What computational approaches study its interaction with 5-HT receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in 5-HT1B/1D homology structures (PDB templates: 4IB4, 6G79). Focus on sulfonamide and indole interactions with Ser110/Asn363 residues.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS, 100 ns trajectories) to assess hydrogen bond occupancy and binding free energy (MM-PBSA).
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to correlate electrostatic potential maps with agonist activity ( methodology) .

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